5-(aminomethyl)pyrazin-2-ol dihydrochloride
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Overview
Description
5-(aminomethyl)pyrazin-2-ol dihydrochloride is a chemical compound with the molecular formula C5H9Cl2N3O It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)pyrazin-2-ol dihydrochloride typically involves the reaction of pyrazine derivatives with aminomethylating agents. One common method involves the reaction of 2-hydroxypyrazine with formaldehyde and ammonium chloride under acidic conditions to yield the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other separation techniques to obtain the dihydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)pyrazin-2-ol dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Amino derivatives of pyrazine.
Substitution: Substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
5-(aminomethyl)pyrazin-2-ol dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)pyrazin-2-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-hydroxypyrazine: A precursor in the synthesis of 5-(aminomethyl)pyrazin-2-ol dihydrochloride.
Aminomethylpyrazine: A related compound with similar chemical properties.
Pyrazine N-oxides: Oxidized derivatives of pyrazine.
Uniqueness
This compound is unique due to its specific structure, which combines an aminomethyl group with a hydroxypyrazine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
2089257-81-6 |
---|---|
Molecular Formula |
C5H9Cl2N3O |
Molecular Weight |
198.1 |
Purity |
95 |
Origin of Product |
United States |
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